1-Isopentylpiperidin-4-amine hydrochloride
Overview
Description
1-Isopentylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C10H23ClN2 and a molecular weight of 206.76 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopentylpiperidin-4-amine hydrochloride can be synthesized through various synthetic routes, including the reaction of piperidine with isopentyl chloride under specific conditions. The reaction typically involves the use of a strong base, such as sodium hydroxide, to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Isopentylpiperidin-4-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: Piperidinium salts and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Substituted piperidines and various derivatives.
Scientific Research Applications
1-Isopentylpiperidin-4-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications extend to various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism by which 1-Isopentylpiperidin-4-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Isopentylpiperidin-4-amine hydrochloride is compared with other similar compounds, such as 1-methylpiperidin-4-amine hydrochloride and 1-ethylpiperidin-4-amine hydrochloride. These compounds share structural similarities but differ in their alkyl chain length, which affects their chemical properties and biological activities. The uniqueness of this compound lies in its specific alkyl group, which imparts distinct chemical and biological characteristics.
List of Similar Compounds
1-Methylpiperidin-4-amine hydrochloride
1-Ethylpiperidin-4-amine hydrochloride
1-Propylpiperidin-4-amine hydrochloride
1-Butylpiperidin-4-amine hydrochloride
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-methylbutyl)piperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)3-6-12-7-4-10(11)5-8-12;/h9-10H,3-8,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVKURQMMCTFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-69-6 | |
Record name | 4-Piperidinamine, 1-(3-methylbutyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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